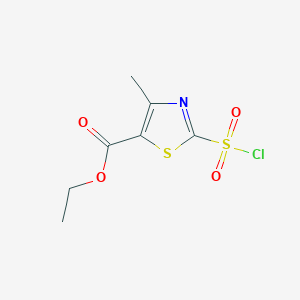![molecular formula C16H20N3O+ B1597229 N-[3-(benzylamino)propyl]pyridine-3-carboxamide CAS No. 435345-20-3](/img/structure/B1597229.png)
N-[3-(benzylamino)propyl]pyridine-3-carboxamide
Übersicht
Beschreibung
N-[3-(benzylamino)propyl]pyridine-3-carboxamide, also known as BAPPC, is a synthetic compound that has been used in a variety of scientific research applications. BAPPC is a derivative of pyridine, an organic compound that is found in many natural products. BAPPC has been studied for its ability to act as a ligand for certain enzymes and receptors, and for its ability to interact with certain proteins in the body. BAPPC is also known to be a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays an important role in the metabolism of neurotransmitters in the brain.
Wissenschaftliche Forschungsanwendungen
Functionalization Reactions
The study by Yıldırım, Kandemir, and Demir (2005) explores the functionalization reactions of related compounds, demonstrating their potential in creating novel chemical entities. The research highlights the conversion of certain carboxylic acids into carboxamides via reactions with diamines, providing a pathway to synthesize compounds with varied biological and chemical properties (Yıldırım, Kandemir, & Demir, 2005).
Cyclization and Synthesis of Polycyclic Heterocycles
Clayden, Hamilton, and Mohammed (2005) detail the lithiation and subsequent intramolecular attack on pyridine carboxamides, leading to the synthesis of pyrrolopyridines and spirocyclic beta-lactams. This method showcases the synthetic versatility of pyridine carboxamides in constructing complex heterocyclic frameworks (Clayden, Hamilton, & Mohammed, 2005).
Antimicrobial Applications
Mobinikhaledi, Forughifar, Shariatzadeh, and Fallah (2006) conducted a study on the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides and their antimicrobial activities. Their findings indicate that certain derivatives exhibit significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting the potential of these compounds in developing new antimicrobial agents (Mobinikhaledi et al., 2006).
Antitumor Activity
Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, and Youns (2013) explored the synthesis and structural elucidation of pyrazolopyrimidines and Schiff bases derived from amino-pyrazole-carboxamides. They evaluated these compounds for their in vitro antitumor activities, revealing that some derivatives exhibit promising activity against various human cancer cell lines. This study underscores the potential of pyridine carboxamide derivatives in cancer therapy (Hafez et al., 2013).
Wirkmechanismus
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is likely that the compound exerts its effects by modulating the activity of its targets, leading to changes in cellular function .
Eigenschaften
IUPAC Name |
N-[3-(benzylamino)propyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(15-8-4-9-18-13-15)19-11-5-10-17-12-14-6-2-1-3-7-14/h1-4,6-9,13,17H,5,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPOJVVBIKEBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzylamino)propyl]pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















